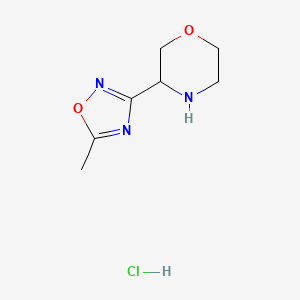

3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Description

Properties

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-5-9-7(10-12-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRNWDMNCNQFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2COCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461707-05-0 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, and antimycobacterial properties. These activities suggest that the compound may interact with a variety of molecular targets involved in these biological processes.

Mode of Action

It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties. The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for these interactions, with nitrogen being a stronger hydrogen bond acceptor than oxygen.

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-oxadiazole compounds, it is likely that this compound may interact with multiple biochemical pathways.

Result of Action

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.

Biochemical Analysis

Biochemical Properties

3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves interactions with the active site or allosteric sites of the target molecules. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that it remains stable under specific storage conditions but may degrade when exposed to light or high temperatures. Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or increased toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, it can affect the tricarboxylic acid (TCA) cycle by modulating the activity of specific enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects. For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize to the mitochondria, where it influences mitochondrial function and energy production. Additionally, it may be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Biological Activity

3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 205.64 g/mol

- SMILES Notation : CC1=NC(=NO1)C2COCCN2

- InChIKey : DCASZZLXAHFAAN-UHFFFAOYSA-N

Structural Insights

The compound features a morpholine ring fused with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The oxadiazole ring is particularly noteworthy due to its role in enhancing bioactivity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| 6a | U937 | 0.12 | Inhibition of cell proliferation |

| 5b | A549 | 2.78 | Modulation of apoptotic pathways |

These compounds have been shown to induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .

Antimicrobial Activity

The compound's oxadiazole structure has been linked to antimicrobial properties. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

The structure-activity relationship suggests that modifications on the oxadiazole ring can enhance antimicrobial efficacy .

Other Pharmacological Effects

Emerging studies indicate that oxadiazole derivatives may also exhibit anti-inflammatory and analgesic properties. For instance, a study reported that certain oxadiazole compounds reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .

Case Study 1: Anticancer Potency

In a comparative study involving several oxadiazole derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines such as MCF-7 and A549. The study revealed that this compound had an IC value comparable to standard chemotherapeutic agents like doxorubicin, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

A series of oxadiazole derivatives were screened against common bacterial pathogens. The results indicated that certain modifications on the oxadiazole ring significantly enhanced antimicrobial activity, with some compounds demonstrating MIC values lower than those of existing antibiotics .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features both a morpholine moiety and an oxadiazole ring. The oxadiazole ring contributes to its diverse reactivity and biological activity, making it a valuable building block in synthetic chemistry.

Chemistry

In the field of chemistry, 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, facilitating the development of novel materials and pharmaceuticals.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Utilized as a precursor in creating diverse heterocyclic compounds. |

| Reaction Mechanisms | Investigated for its reactivity patterns in organic synthesis. |

Biology

The compound exhibits promising biological activities, including antimicrobial, antifungal, and antiviral properties. Research indicates its potential in treating infections caused by resistant strains of bacteria and fungi.

| Biological Activity | Target Organisms | Mechanism |

|---|---|---|

| Antimicrobial | Various bacteria | Disruption of cell wall synthesis |

| Antifungal | Candida spp., Aspergillus spp. | Inhibition of ergosterol biosynthesis |

| Antiviral | Influenza virus | Interference with viral replication |

Medicine

Ongoing research is focused on the therapeutic potential of this compound in infectious diseases and cancer treatment. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development.

| Therapeutic Area | Potential Uses |

|---|---|

| Infectious Diseases | Development of new antibiotics |

| Oncology | Targeting cancer cell metabolism |

Industry

In industrial applications, this compound is used in the production of polymers and coatings due to its unique chemical properties that enhance material performance.

| Industrial Application | Description |

|---|---|

| Polymer Production | Enhances mechanical properties of polymers |

| Coatings | Improves durability and resistance to environmental factors |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Metabolism

Research published in a peer-reviewed journal explored the effects of this compound on cancer cell lines. It was found to inhibit key metabolic pathways essential for cancer cell survival, indicating its potential as an adjunct therapy in cancer treatment protocols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride

- Molecular Formula : C₁₀H₁₆ClN₃O₂

- Key Difference : Cyclobutyl substituent replaces the methyl group on the oxadiazole.

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine Hydrochloride

- Molecular Formula : C₉H₁₅ClN₃O₂

- Key Difference : Isopropyl group substitutes the methyl group.

- Impact : Enhanced hydrophobicity and molecular weight (217.7 g/mol vs. 197.6 g/mol for the target compound), which may reduce aqueous solubility .

3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine Hydrochloride

- Key Difference : Methyl group at position 3 instead of 5 on the oxadiazole.

Variations in the Heterocyclic Core

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine Hydrochloride

- Molecular Formula : C₉H₁₆ClN₃O

- Key Difference : Morpholine replaced by piperidine; oxadiazole linked via a methylene bridge.

- Impact : Piperidine’s saturated ring may increase basicity (pKa ~10.5) compared to morpholine (pKa ~8.5), altering pharmacokinetics .

[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine Hydrochloride

Functionalized Derivatives

Pyrimidine, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-(1-piperazinyl)-, Hydrochloride

- Key Feature : Incorporates a pyrimidine-piperazine scaffold.

Preparation Methods

Cyclization of Amidoxime Derivatives with Carboxylic Acids

One of the most established synthetic routes to prepare 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves the cyclization of amidoxime intermediates with carboxylic acid derivatives under activating conditions.

Step 1: Formation of Amidoxime Intermediate

Starting from a suitable nitrile or carboxamide precursor, hydroxylamine hydrochloride is reacted to form the amidoxime. For example, reacting an aryl-nitrile with hydroxylamine hydrochloride in the presence of a base yields the amidoxime intermediate.

Step 2: Cyclization to 1,2,4-Oxadiazole

The amidoxime is then cyclized with a carboxylic acid or its derivative (such as an acid chloride or ester) using activating agents like the Vilsmeier reagent (e.g., POCl3/DMF complex). This promotes ring closure to form the 1,2,4-oxadiazole ring.

Step 3: Morpholine Substitution

The morpholine moiety is introduced either by nucleophilic substitution on a suitable leaving group attached to the oxadiazole ring or by direct alkylation of the oxadiazole intermediate with morpholine under controlled conditions.

-

Typical reaction temperatures range from ambient to reflux (80–110 °C), with solvents such as dioxane, DMF, or acetonitrile. The cyclization often requires acidic or basic catalysis depending on the substrate and reagents.

-

This method is well-documented, providing good yields and structural specificity. It allows for the introduction of various substituents on the oxadiazole ring by varying the starting materials.

Microwave-Assisted Synthesis

Recent advancements have employed microwave irradiation to accelerate the synthesis of 1,2,4-oxadiazole derivatives including this compound.

-

Microwave-assisted reactions involve heating the reaction mixture containing the amidoxime and carboxylic acid derivative under microwave irradiation, which significantly reduces reaction times from hours to minutes.

-

- Enhanced reaction rates and improved yields.

- Reduced solvent usage, aligning with green chemistry principles.

- Improved purity due to minimized side reactions.

-

Microwave power is adjusted to maintain temperatures around 100–130 °C for 10–30 minutes. Solvents like ethanol or acetonitrile are commonly used.

Cyclization via Hydroxylamine and Carboxamide Derivatives

An alternative approach involves the cyclization of benzophenone hydrazide or morpholine-2-carboxamide derivatives with hydroxylamine hydrochloride to form the oxadiazole ring.

-

- The carboxamide intermediate is treated with dimethylacetamide dimethyl acetal under reflux (~110 °C) to form an imidate intermediate.

- This intermediate is then reacted with hydroxylamine hydrochloride in dioxane and glacial acetic acid.

- Neutralization with sodium hydroxide leads to cyclization and formation of the oxadiazole ring.

-

This route allows for precise control over the substitution pattern on the oxadiazole ring and the morpholine attachment, yielding high-purity products suitable for pharmaceutical applications.

Reaction Type and Reagents Summary

| Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Amidoxime Formation | Hydroxylamine hydrochloride, base | Conversion of nitrile to amidoxime | Mild conditions, aqueous or organic solvents |

| Cyclization | Vilsmeier reagent (e.g., POCl3/DMF), acid chlorides | Ring closure to 1,2,4-oxadiazole | Requires controlled temperature |

| Nucleophilic Substitution | Morpholine, base or acid catalyst | Introduction of morpholine moiety | Often performed under reflux |

| Microwave-assisted Cyclization | Microwave irradiation, solvent (ethanol, acetonitrile) | Accelerated ring formation | Environmentally friendly, time-saving |

Data Table: Typical Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, base, solvent | 60–80 | 2–4 hours | 85–90 | High purity amidoxime obtained |

| Cyclization with Vilsmeier reagent | POCl3/DMF, acid chloride, inert atmosphere | 80–110 | 3–6 hours | 70–80 | Requires careful temperature control |

| Morpholine substitution | Morpholine, base (e.g., triethylamine) | Reflux (100) | 4–8 hours | 75–85 | Purification by recrystallization |

| Microwave-assisted cyclization | Microwave, ethanol or acetonitrile | 100–130 | 10–30 minutes | 80–90 | Green chemistry approach |

Research Findings and Optimization

-

Research indicates that the use of microwave-assisted cyclization improves yields and reduces reaction times compared to conventional heating methods. Optimization of solvent polarity and reaction time is critical for maximizing purity and yield.

-

Purification typically involves recrystallization from solvents like ethanol or ethyl acetate, and chromatographic methods such as preparative HPLC to achieve >95% purity.

-

Industrial synthesis may utilize continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters and scalability while maintaining product quality.

-

Efforts to minimize volatile organic solvents and hazardous reagents are ongoing, with microwave-assisted synthesis and solvent-free conditions being promising alternatives.

Q & A

Q. What are the optimized synthetic routes for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride?

Methodology :

- Coupling Reactions : Utilize carbodiimide-based coupling agents (e.g., HATU) in DMF with DIPEA as a base. For example, ethyl 2,2-difluoro-3-aminopropanoate hydrochloride was coupled with 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid using HATU, yielding 79% product after purification by NP flash chromatography .

- Purification : Reverse-phase (RP) flash chromatography or silica-based methods are effective for isolating the final compound. Post-synthesis, acidification (pH 3–4) and ethyl acetate extraction are recommended for impurity removal .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodology :

- NMR Spectroscopy : H NMR (600 MHz) in deuterated solvents (e.g., CDCl) resolves key signals, such as the oxadiazole-linked aromatic protons (δ 8.43–7.57 ppm) and methyl groups (δ 2.70 ppm) .

- HPLC/MS : High-resolution mass spectrometry (e.g., m/z 362.1 [M+Na]) confirms molecular weight and purity. Retention times (e.g., Rt = 1.30 min) aid in method validation .

- UV-Vis Spectrophotometry : Validates quantitative analysis in dosage forms, as demonstrated for morpholine derivatives in soft medicinal formulations .

Q. How should the compound be stored to ensure stability?

Methodology :

- Storage Conditions : Store at -20°C in anhydrous DMSO (10 mg/mL) to prevent hydrolysis. Avoid aqueous solutions unless freshly prepared (e.g., in vivo studies require immediate use in 10% DMSO/45% saline) .

- Stability Tests : Monitor degradation via accelerated stability studies (e.g., 25°C/60% RH) using HPLC to assess impurity profiles over time .

Advanced Research Questions

Q. How does the morpholine moiety influence 5-HT receptor binding and selectivity?

Methodology :

- Pharmacological Profiling : Compare binding affinities (pKi) of analogs using radioligand displacement assays. For example, GR 127935 (pKi = 8.5 for 5-HT) shows 100-fold selectivity over 5-HT, attributed to the morpholine’s spatial orientation .

- Structural Modifications : Replace morpholine with piperazine or spirocyclic systems (e.g., SB 224289) to evaluate changes in receptor interaction. Molecular docking studies with cryo-EM structures can validate binding poses .

Q. What crystallographic strategies resolve structural ambiguities in analogs?

Methodology :

- SHELX Refinement : Use SHELXL for small-molecule refinement and SHELXD for experimental phasing. High-resolution X-ray data (≤1.0 Å) are ideal for resolving oxadiazole-morpholine torsion angles .

- Twinned Data Handling : Apply SHELXPRO for macromolecular interfaces when crystallizing hydrochloride salts, which may form twin lattices .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced CNS penetration?

Methodology :

- Bioisosteric Replacement : Substitute the 5-methyl group on the oxadiazole with trifluoromethyl (e.g., 5-trifluoromethyl-1,2,4-oxadiazol-3-yl) to improve lipophilicity (logP) and blood-brain barrier permeability .

- Pharmacokinetic Screening : Assess metabolic stability in liver microsomes and plasma protein binding. For example, morpholine derivatives with N-methylpiperazine show prolonged half-lives in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.